2,3,5-Tri-O-benzyl-D-ribose
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,3,5-Tri-O-benzyl-D-ribose has been explored through various methods, highlighting the diversity in approaches to manipulating sugar molecules for desired functionalities. For instance, a stereoselective synthesis approach for a related molecule, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was achieved in 65% yield, showcasing the potential for efficient synthesis strategies in this chemical space (Liu, Zhang, & Zhang, 2001). Similarly, the synthesis of methyl 2-O-allyl-(and 3-O-allyl-) 5-O-benzyl-β-d-ribofuranoside demonstrated the flexibility of d-ribose modifications, offering pathways to a range of protected ribose derivatives (Desai, Gigg, & Gigg, 1996).
Molecular Structure Analysis
The molecular structure of 2,3,5-Tri-O-benzyl-D-ribose derivatives and related compounds has been elucidated through techniques like X-ray crystallography, providing insights into their conformational preferences and how these influence their chemical reactivity and interactions. The detailed structural analysis of related compounds helps in understanding the spatial arrangement of functional groups, which is crucial for their reactivity and application in synthesis (Recondo & Rinderknecht, 1959).
Chemical Reactions and Properties
The reactivity of 2,3,5-Tri-O-benzyl-D-ribose derivatives involves a variety of chemical transformations, including glycosylation reactions, which are pivotal in the synthesis of nucleoside analogues. The condensation reactions of 2,3,5-tri-O-benzoyl-D-ribofuranosyl acetate with enol silyl ethers catalyzed by tin(IV) chloride highlight the molecule’s ambident electrophile behavior, showcasing its versatility in forming diverse nucleophilic attack products (Yokoyama, Inoue, & Kuwajima, 1984).
Scientific Research Applications
Application in Antiviral and Antitumor Agents Synthesis
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the creation of antiviral and antitumor agents . Its distinctive chemical configuration makes it useful in this field .
Application in Metabolic Disorders and Nucleoside Chemistry Research
- Scientific Field : Biochemistry
- Summary of the Application : This compound also facilitates investigation into metabolic disorders and nucleoside chemistry .
Application in the Synthesis of Remdesivir
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” has been primarily used as a key intermediate in the synthesis of remdesivir , which is the first and only FDA-approved antiviral drug for COVID-19 treatment .
Application in the Synthesis of 4-Deazaformycin A
- Scientific Field : Organic Chemistry
- Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 4-deazaformycin A , a compound that has broad applications in chemical synthesis .
- Methods of Application : The synthesis of 4-deazaformycin A involves several steps, with the first key step being the condensation of suitably substituted, lithiated 4-picoline with 2,3,5-tri-O-benzyl-d-ribofuranose .
Application in the Synthesis of 2,3,5-Tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne
- Scientific Field : Organic Chemistry
- Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne , potential intermediates for the synthesis of C-nucleosides .
- Methods of Application : Two methods are described for the synthesis of the anomers of 2,3,5-tri-O-benzyl-D-ribofuranosylethyne . The β-anomer has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .
Application in the Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose
- Scientific Field : Organic Chemistry
- Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 2,3,5-tri-O-benzyl-d-xylofuranose , a compound that has broad applications in chemical synthesis .
- Methods of Application : The synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose permitted the isolation of the alpha anomer with a small contamination of the beta form .
Safety And Hazards
This compound is classified as an acute toxic substance. It falls under category 4 of oral, dermal, and inhalation toxicity, indicating that it may cause harm upon ingestion, skin contact, or inhalation even in small quantities . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-UODIDJSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzyl-D-ribose | |
CAS RN |
54623-25-5 | |
Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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